molecular formula C20H20FN3O2 B2932333 1-(4-fluorophenyl)-N-(3-methylphenyl)-4-propoxy-1H-pyrazole-3-carboxamide CAS No. 1208688-65-6

1-(4-fluorophenyl)-N-(3-methylphenyl)-4-propoxy-1H-pyrazole-3-carboxamide

Cat. No.: B2932333
CAS No.: 1208688-65-6
M. Wt: 353.397
InChI Key: OOLMZYJBZYYAPP-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-(3-methylphenyl)-4-propoxy-1H-pyrazole-3-carboxamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methylphenyl group, and a propoxy group attached to a pyrazole ring. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-(3-methylphenyl)-4-propoxypyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2/c1-3-11-26-18-13-24(17-9-7-15(21)8-10-17)23-19(18)20(25)22-16-6-4-5-14(2)12-16/h4-10,12-13H,3,11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOLMZYJBZYYAPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CN(N=C1C(=O)NC2=CC=CC(=C2)C)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-N-(3-methylphenyl)-4-propoxy-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone or α,β-unsaturated carbonyl compound.

    Introduction of the fluorophenyl group: This step involves the use of a fluorinated benzene derivative, such as 4-fluorobenzaldehyde, which can be reacted with the pyrazole intermediate.

    Attachment of the methylphenyl group: This can be done through a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using a boronic acid derivative of 3-methylphenyl.

    Addition of the propoxy group: This step involves the alkylation of the pyrazole nitrogen with a propyl halide, such as propyl bromide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, such as palladium catalysts for cross-coupling reactions, and the implementation of efficient purification techniques, such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-N-(3-methylphenyl)-4-propoxy-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

1-(4-fluorophenyl)-N-(3-methylphenyl)-4-propoxy-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-(3-methylphenyl)-4-propoxy-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-fluorophenyl)-3-(3-methylphenyl)-1H-pyrazol-5-amine
  • 1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine
  • 1-(2-fluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-5-amine

Uniqueness

1-(4-fluorophenyl)-N-(3-methylphenyl)-4-propoxy-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its propoxy group, in particular, may enhance its solubility and bioavailability compared to similar compounds.

Biological Activity

1-(4-Fluorophenyl)-N-(3-methylphenyl)-4-propoxy-1H-pyrazole-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications, with a focus on recent research findings.

Chemical Structure

The compound can be represented by the following chemical structure:

C19H20FN3O\text{C}_{19}\text{H}_{20}\text{F}\text{N}_3\text{O}

Synthesis

The synthesis of this compound typically involves multi-step reactions leading to high yields. It is often synthesized through methods involving pyrazole derivatives, which are known for their diverse biological activities. The exact synthetic route can vary based on the desired purity and yield.

Antitumor Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antitumor activity. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines, including HCT-116 and PC-3, using assays such as MTT to evaluate cytotoxicity .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vivo studies utilizing carrageenan-induced paw edema models have demonstrated that pyrazole derivatives can significantly reduce inflammation, suggesting potential therapeutic applications in inflammatory diseases .

The biological activity of this compound may be attributed to its ability to modulate specific signaling pathways involved in cancer progression and inflammation. Research indicates that such compounds can interact with various molecular targets, including enzymes and receptors involved in these processes .

Study 1: Antitumor Efficacy

A recent study investigated the effects of this compound on human cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant cytotoxic effects at concentrations as low as 10 µM .

Study 2: Anti-inflammatory Mechanism

In another study focusing on the anti-inflammatory properties, the compound was administered in varying doses to assess its effect on edema formation. The results indicated a reduction in edema by up to 82% compared to control groups, highlighting its potential as an anti-inflammatory agent .

Data Table

Property Value
Molecular FormulaC₁₉H₂₀F₃N₃O
Antitumor IC50 (HCT-116)10 µM
Anti-inflammatory EfficacyUp to 82% edema reduction
Synthesis YieldTypically >80%

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